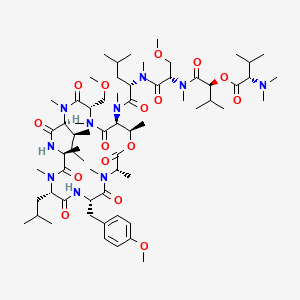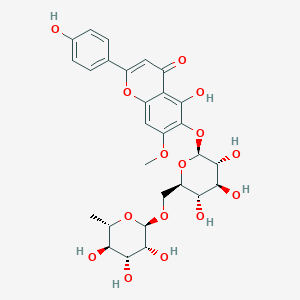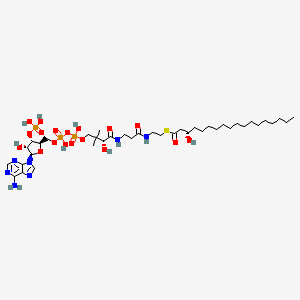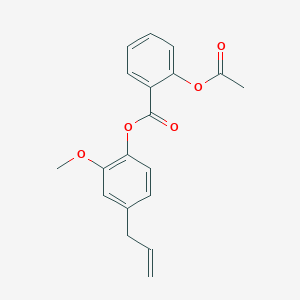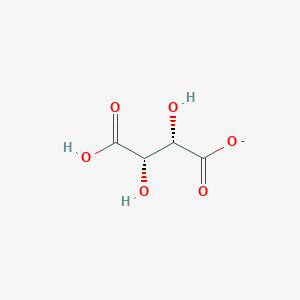
D-tartrate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-tartrate(1-) is a tartrate(1-). It is a conjugate base of a D-tartaric acid. It is a conjugate acid of a D-tartrate(2-). It is an enantiomer of a L-tartrate(1-).
Scientific Research Applications
Synthesis and Stability in Metal Coordination Polymers :
- D-tartrate(1-) ions can withstand hydrothermal conditions to form robust, enantiopure open-framework coordination polymers. These polymers exhibit varied channel sizes and demonstrate stability under different conditions (S. Thushari et al., 2005).
Role in Hydrothermal Crystallization :
- D-tartrate(1-) acts as a chelating/structure-directing agent in the hydrothermal crystallization of ZnWO4. It influences the morphology evolution and phase of ZnWO4 crystallites (Meiting Li et al., 2019).
Applications in Microporous Materials for Gas Adsorption :
- D-tartrate(1-) is used in the synthesis of enantiomerically pure microporous molybdenum(V) d/l-tartrates. These materials are effective in the selective adsorption of gases such as CO2 and O2 (Lan Deng & Zhao-Hui Zhou, 2022).
Influence on Structural Dynamics of Layered Double Hydroxides :
- The study of intercalated tartrate anions in Zn2Al layered double hydroxides (LDHs) reveals the impact of tartrate on the dynamics, orientational, and rotational behaviors of the species in interlayer domains (J. Pisson et al., 2011).
Enzymatic Determination and Characterization :
- D-(–)-Tartrate dehydratase from Rhodopseudomonas sphaeroides, specific for D-(–)-tartrate, has applications in enzymatic determination of this compound (H. Rode & F. Giffhorn, 1982).
Use in Biochemical Studies :
- Tartrate dehydrogenase from Pseudomonas putida, catalyzing the oxidation of tartrates, has been studied for its biochemical properties and potential applications (L. Kohn et al., 1968).
Microbial Adaptation and Enzyme Production :
- Studies on Rhodopseudomonas sphaeroides adapting to growth on D-(—)-tartrate and the production of a constitutive D-(—)-tartrate dehydratase highlight its potential in microbial enzyme production (Hergo Rode & F. Giffhorn, 1983).
Microbial Conversion for Chemical Synthesis :
- D-tartaric acid is prepared by microbial conversion, demonstrating its role in synthetic organic chemistry and industrial processes (D. Bickerton, 2016).
Photoluminescence and Structural Studies :
- D-tartrate(1-) has been used in studies exploring the photoluminescence of doped crystals and their structural properties (Jethva et al., 2014).
Role in Layered Double Hydroxide Intercalation :
- The intercalation of tartrate in Mg-Al layered double hydroxide and its implications for material science has been investigated (Wenhui Zhang et al., 2008).
properties
Product Name |
D-tartrate(1-) |
|---|---|
Molecular Formula |
C4H5O6- |
Molecular Weight |
149.08 g/mol |
IUPAC Name |
(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1/t1-,2-/m0/s1 |
InChI Key |
FEWJPZIEWOKRBE-LWMBPPNESA-M |
Isomeric SMILES |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



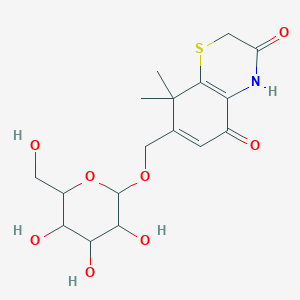
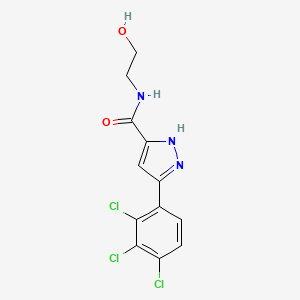
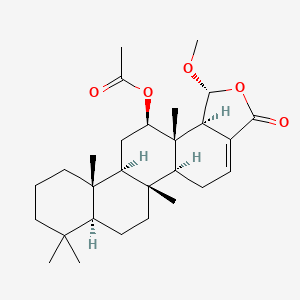

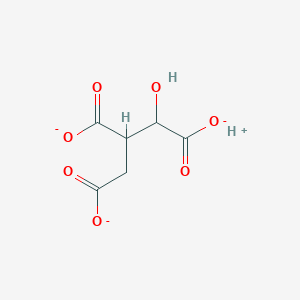


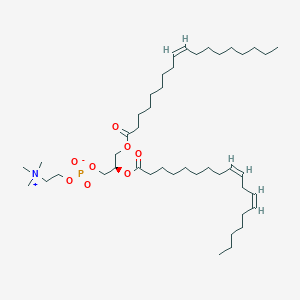
![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)

